molecular formula C₉H₄D₆O₂ B1146542 2,6-Dimethylbenzoic Acid-d6 CAS No. 58310-17-1

2,6-Dimethylbenzoic Acid-d6

Cat. No. B1146542
CAS RN: 58310-17-1
M. Wt: 156.21
InChI Key:
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Description

2,6-Dimethylbenzoic Acid-d6 is a derivative of benzoic acid. Its molecular formula is C9H10O2 and it has a molecular weight of 150.17 . It is used in the preparation of anti-inflammatory and antirheumatic agents . It is also a potential geothermal tracer .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzoic Acid-d6 can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and orientation .


Physical And Chemical Properties Analysis

2,6-Dimethylbenzoic Acid-d6 is a white to pale cream crystalline powder . It has a melting point of 114-116 °C and a boiling point of 160 °C at 17mmHg . The density is estimated to be 1.0937 and the refractive index is estimated to be 1.5236 . It is stored in a sealed container in a dry room .

Safety And Hazards

2,6-Dimethylbenzoic Acid-d6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

A paper titled “Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model” discusses the theoretical determination of acid-base dissociation constants (Ka) of organic compounds in aqueous solution, including 2,6-Dimethylbenzoic Acid . The paper explores the use of different functionals for predicting the pKa of differently substituted carboxylic acids . This research could lead to more accurate and efficient methods for determining the pKa of compounds like 2,6-Dimethylbenzoic Acid-d6 .

properties

IUPAC Name

2,6-bis(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBHQDKBSKYGCK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trideuteriomethyl)benzoic acid

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